molecular formula C11H18O2 B12095249 1-Hydroxymethyl-3-methyl-2-oxadamantane

1-Hydroxymethyl-3-methyl-2-oxadamantane

Cat. No.: B12095249
M. Wt: 182.26 g/mol
InChI Key: DYRRTMJPBRKUAE-UHFFFAOYSA-N
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Description

1-Hydroxymethyl-3-methyl-2-oxadamantane is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and unique structure. This compound features a hydroxymethyl group and a methyl group attached to an oxadamantane skeleton, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-3-methyl-2-oxadamantane can be synthesized through several methods. One common approach involves the reaction of 1-hydroxymethyladamantane with formaldehyde and a suitable catalyst under controlled conditions . The reaction typically requires a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxymethyl-3-methyl-2-oxadamantane undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of 1-carboxy-3-methyl-2-oxadamantane.

    Reduction: Formation of 1-hydroxymethyl-3-methyladamantane.

    Substitution: Formation of various substituted oxadamantane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Hydroxymethyl-3-methyl-2-oxadamantane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-hydroxymethyl-3-methyl-2-oxadamantane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interfering with viral enzymes or proteins. The compound’s structure allows it to fit into specific binding sites, thereby blocking the activity of these targets .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxymethyl-3-methyl-2-oxadamantane stands out due to its unique combination of functional groups and the oxadamantane skeleton. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(3-methyl-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol

InChI

InChI=1S/C11H18O2/c1-10-3-8-2-9(4-10)6-11(5-8,7-12)13-10/h8-9,12H,2-7H2,1H3

InChI Key

DYRRTMJPBRKUAE-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)CC(C3)(O2)CO

Origin of Product

United States

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